

Technical Support Center: Synthesis of Substituted Thienopyridines

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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)pyridin-3-amine

CAS No.: 1226415-45-7

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Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of substituted thienopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing and functionalizing this critical heterocyclic scaffold. Thienopyridines are a cornerstone of numerous therapeutic agents, most notably as P2Y₁₂ receptor antagonists in antiplatelet therapy.^{[1][2][3]} However, their synthesis is often fraught with challenges ranging from poor regioselectivity and low yields to difficult purifications.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own laboratory.

Section 1: Foundational Synthetic Strategies & Common Pitfalls

The approach to synthesizing a substituted thienopyridine is highly dependent on the desired substitution pattern and the available starting materials. Understanding the core limitations of

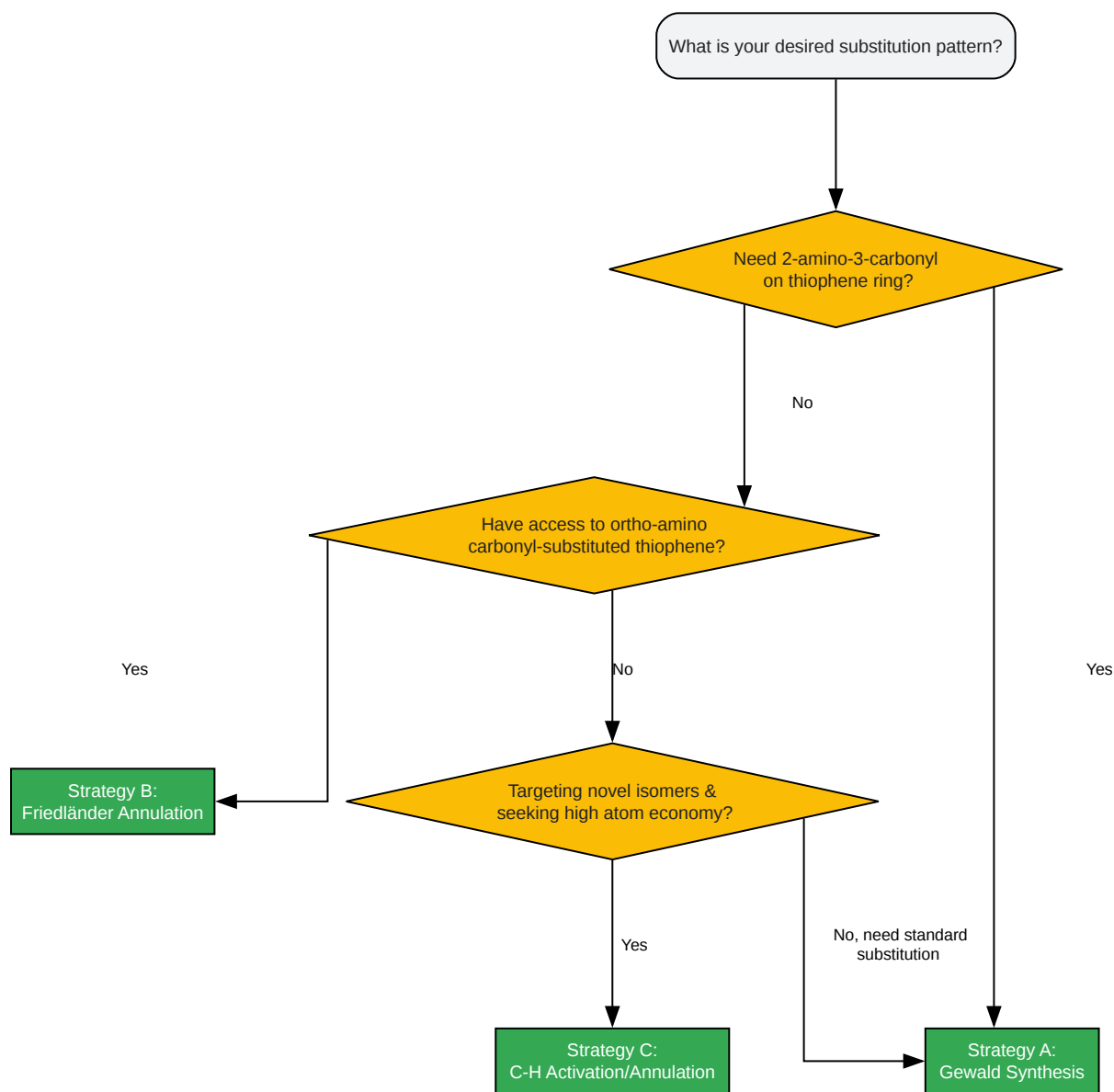
each major strategy is the first step in troubleshooting.

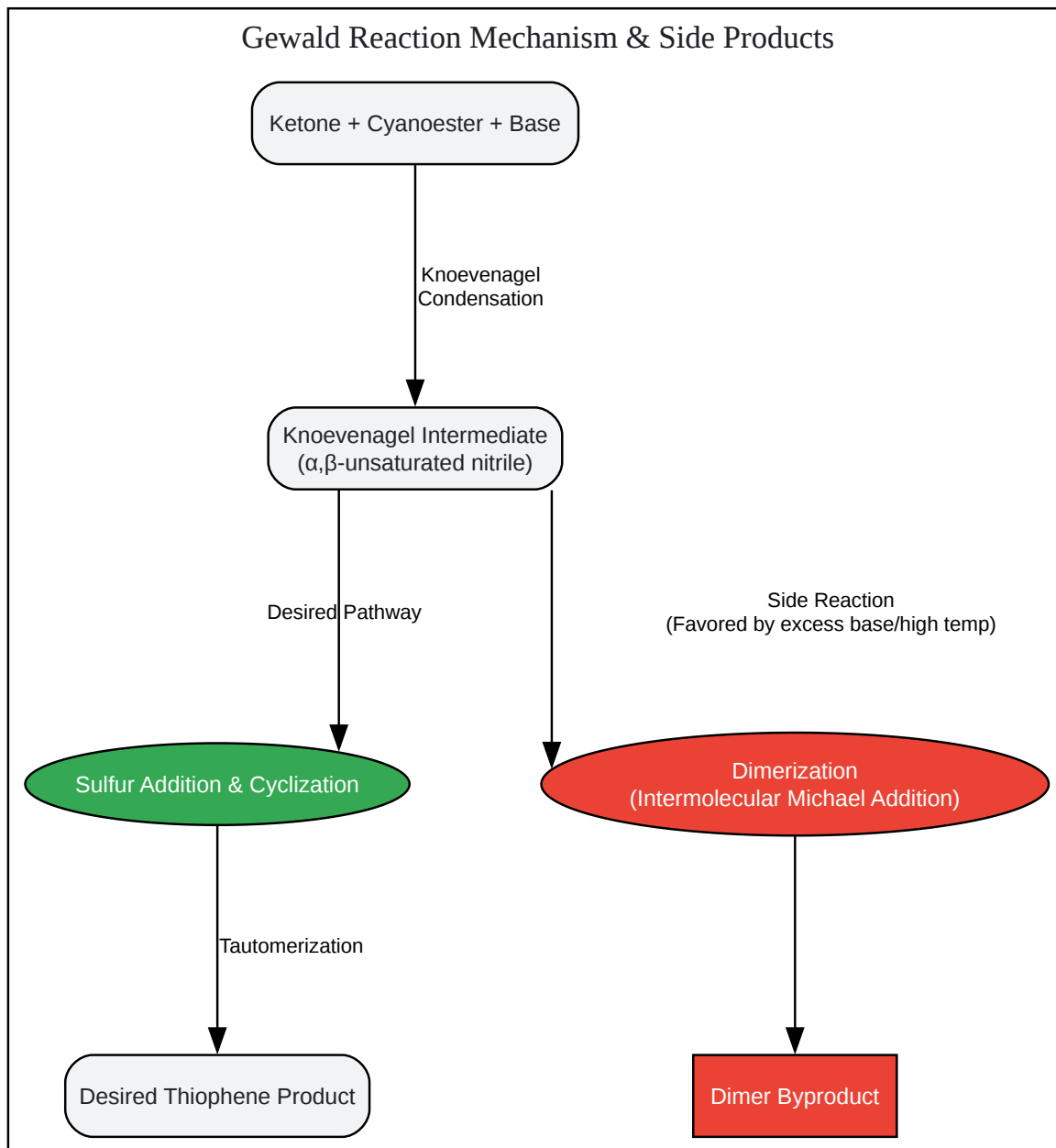
FAQ 1.1: What are the primary methods for constructing the thienopyridine core, and what are their key limitations?

There are three principal strategies for assembling the thienopyridine skeleton, each with distinct advantages and challenges:

- **Building the Thiophene Ring onto a Pre-existing Pyridine (Gewald and Related Syntheses):** This is one of the most common and versatile methods. The Gewald reaction involves the condensation of a ketone or aldehyde with an α -cyanoester and elemental sulfur in the presence of a base to form a 2-aminothiophene, which can be part of a fused system.[4]
 - **Key Advantage:** Excellent for creating 2-amino-3-carboxamido/carboxy/carbonitrile thienopyridine systems, which are versatile handles for further functionalization.[5]
 - **Common Challenges:** The reaction can suffer from polymerization and the formation of complex polysulfides, often resulting in dark, tarry reaction mixtures that complicate purification.[6] Regioselectivity can also be an issue with unsymmetrical ketones.
- **Building the Pyridine Ring onto a Pre-existing Thiophene (Friedländer Annulation and Analogs):** This approach involves the condensation of an ortho-amino-formyl (or acetyl) thiophene with a compound containing a reactive methylene group (e.g., a ketone, nitrile, or ester).
 - **Key Advantage:** A straightforward method for accessing a wide range of substitution patterns on the pyridine ring.
 - **Common Challenges:** The required ortho-amino-carbonyl thiophenes can be challenging to prepare. The reaction often requires harsh conditions (high temperatures, strong acid or base), which may not be compatible with sensitive functional groups.[7]
- **Modern C–H Functionalization and Annulation Strategies:** Recent advances allow for the direct construction of the thiophene ring onto a pyridine core via site-selective C–H bond thiolation and subsequent cyclization.[8][9] This avoids the need for pre-functionalized starting materials.

- Key Advantage: High atom economy and novel disconnections, offering access to previously difficult-to-make isomers.[\[10\]](#)
- Common Challenges: These methods often rely on expensive transition-metal catalysts and ligands. Achieving high site-selectivity (e.g., functionalizing the C2 vs. C3 position of the thiophene ring) can be a significant hurdle and is highly dependent on the substrate and catalytic system.[\[10\]](#)[\[11\]](#)





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Caption: Simplified Gewald mechanism highlighting the dimerization side reaction.

Protocol 1: Optimized Step-by-Step Protocol for a General Gewald Reaction

This protocol incorporates best practices for minimizing side reactions.

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar and condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (5-10 mL per mmol of carbonyl compound).
- **Initial Mixing:** Stir the suspension at room temperature for 10 minutes to ensure homogeneity.
- **Base Addition:** Begin warming the mixture to 45 °C in an oil bath. Once at temperature, add morpholine (0.2-0.5 eq) dropwise over 15-20 minutes. A color change and mild exotherm are typically observed.
- **Reaction Monitoring:** Maintain the temperature at 45-50 °C. Monitor the reaction progress every 30 minutes by TLC or LC-MS, checking for the consumption of starting materials and the formation of the product.
- **Workup:** Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. The product often precipitates. If not, slowly add water to induce precipitation.
- **Purification:** Collect the solid by vacuum filtration, wash thoroughly with cold ethanol and then water to remove impurities. The crude product can be further purified by recrystallization or column chromatography.

Section 3: Navigating Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is indispensable for functionalizing halo-thienopyridines, but it is notoriously sensitive to reaction parameters, especially with heteroaromatic substrates. [\[12\]](#)[\[13\]](#)

FAQ 3.1: My Suzuki coupling has stalled with low conversion of my halo-thienopyridine. What are the first things to check?

When a Suzuki coupling fails, a systematic check of the fundamentals is required before attempting more complex optimizations. [\[14\]](#)[\[15\]](#)

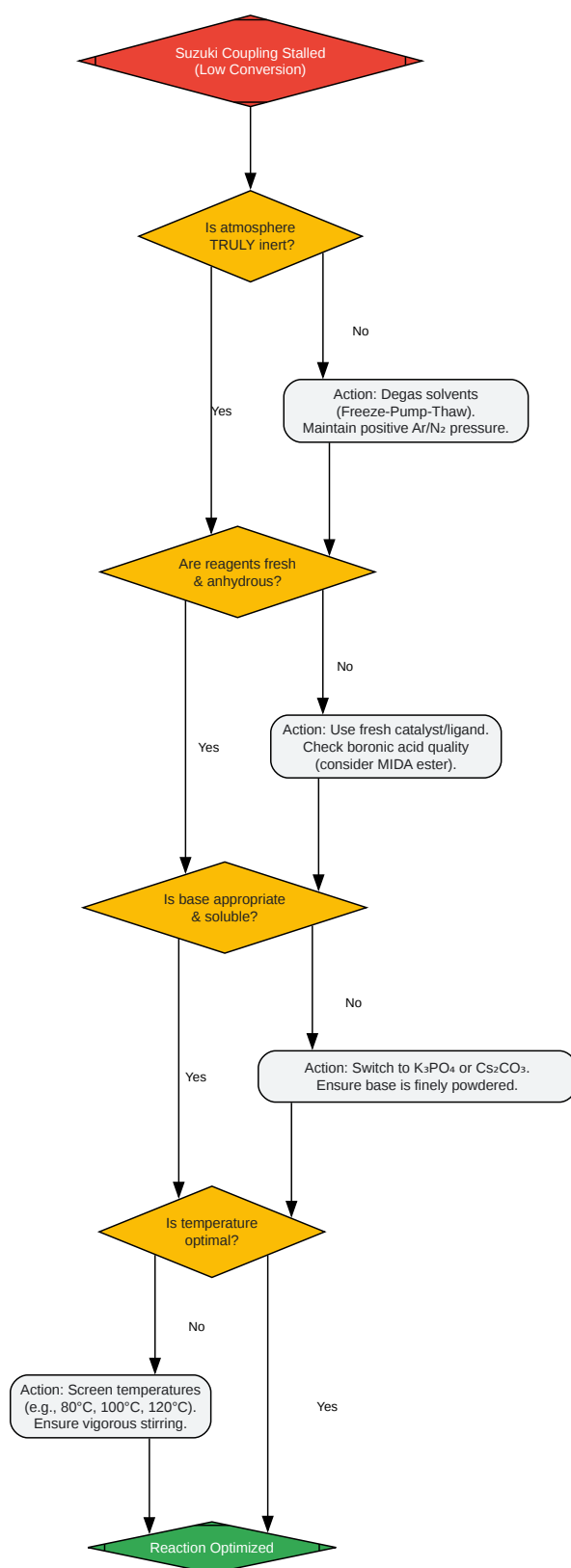
- **1. Inert Atmosphere:** This is non-negotiable. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.

- Action: Ensure your solvent was thoroughly degassed (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for >30 minutes). Maintain a positive pressure of argon or nitrogen throughout the entire reaction. [14]* 2. Reagent Quality & Purity:
- Catalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade. Use fresh reagents or those stored properly under an inert atmosphere.
- Boronic Acid: Boronic acids can dehydrate to form cyclic boroxine trimers upon storage, which are often less reactive. Use fresh, high-purity boronic acid or consider converting it to a more stable trifluoroborate or MIDA boronate ester. [14] * Base: The base must be anhydrous and finely ground. Clumps of base have poor solubility and surface area, leading to inefficient activation of the boronic acid. K_3PO_4 and Cs_2CO_3 are often superior to Na_2CO_3 or K_2CO_3 for challenging couplings due to better solubility in organic solvents. [15]* 3. Temperature & Stirring: Many Suzuki couplings require heat (80-110 °C) to drive the catalytic cycle. [14] Ensure the reaction is being heated appropriately and stirred vigorously, especially if the base is not fully dissolved.

FAQ 3.2: I'm seeing significant homocoupling of my boronic acid (to form a biaryl) and/or protodeboronation. How do I suppress these side reactions?

These are classic Suzuki failure modes, often occurring simultaneously.

- Homocoupling: This arises from the reaction of two boronic acid molecules, often promoted by the presence of oxygen which can re-oxidize Pd(0) to Pd(II).
 - Solution: The most critical fix is the rigorous exclusion of oxygen as described above. [15] Additionally, avoid using a large excess of the boronic acid (1.1-1.3 equivalents is usually sufficient).
- Protodeboronation: This is the cleavage of the C–B bond by a proton source (usually water), which destroys the boronic acid.
 - Solution: Use anhydrous solvents and bases. While some Suzuki protocols call for aqueous base solutions, for sensitive substrates like thienopyridines, switching to anhydrous conditions with a soluble base like K_3PO_4 or Cs_2CO_3 is often beneficial. [14]



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Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Table 1: Recommended Palladium Catalysts and Ligands for Thienopyridine Suzuki Couplings

The choice of ligand is critical for accommodating the electronic properties of the thienopyridine nucleus. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.

Catalyst/Precatalyst	Ligand	Recommended For	Key Considerations
$\text{Pd}(\text{PPh}_3)_4$	(None)	Simple, electron-neutral aryl halides.	Often fails for heteroaromatic couplings; prone to deactivation.
$\text{PdCl}_2(\text{dppf})$	(Built-in)	General purpose, good starting point.	Reliable but may be sluggish for electron-rich or sterically hindered partners.
$\text{Pd}_2(\text{dba})_3$	SPhos	Electron-rich or sterically hindered aryl chlorides/bromides.	SPhos is excellent for promoting oxidative addition on challenging substrates.
$\text{Pd}_2(\text{dba})_3$	XPhos	Electron-deficient or heteroaryl boronic acids.	XPhos facilitates transmetalation and prevents catalyst inhibition by the pyridine nitrogen.
$\text{Pd}(\text{OAc})_2$	RuPhos	Couplings at lower temperatures.	Can be effective for substrates with temperature-sensitive functional groups.

Section 4: Challenges in Direct C-H Functionalization

Direct C-H activation is a powerful, modern approach for functionalizing the thienopyridine core without pre-installed handles like halogens. [10] However, controlling selectivity is the primary challenge.

FAQ 4.1: I am attempting a direct C-H arylation on the thiophene ring, but I'm getting poor regioselectivity (C2 vs. C3). How can I control the outcome?

The electronic and steric environment of the C-H bonds on the thiophene ring are often similar, making selective activation difficult. Control is typically achieved through careful selection of the catalytic system.

- **Causality:** The regiochemical outcome is determined by the mechanism of C-H activation (e.g., concerted metalation-deprotonation vs. electrophilic palladation) and is highly sensitive to the ligand, solvent, and any directing groups on the thienopyridine scaffold.
- **Troubleshooting & Optimization:**
 - **Ligand Screening:** This is the most impactful variable. Bulky ligands like PtBu₃ or X-Phos can sterically bias the catalyst to attack the less hindered C-H bond, which is often the C2 position. [10]
 - **Solvent Effects:** The polarity of the solvent can influence the transition state of the C-H activation step. Screen polar aprotic solvents (e.g., DMAc, NMP) versus non-polar solvents (e.g., toluene, mesitylene).
 - **Directed C-H Activation:** If your substrate has a suitable functional group (e.g., an amide or pyridine nitrogen on an adjacent ring), it can be used to direct the metal catalyst to a specific C-H bond, providing excellent regiocontrol. [12]
 - **Review Precedent:** C-H activation is highly substrate-dependent. A thorough literature search for your specific thienopyridine isomer is crucial, as conditions are often not transferable between different scaffolds. [10][11]

Section 5: Emerging Synthetic Methods

FAQ 5.1: I'm considering using photoredox catalysis for a milder synthesis. What are the key advantages and potential pitfalls for thienopyridine systems?

Visible-light photoredox catalysis offers an exciting alternative to traditional high-temperature methods, proceeding via single-electron transfer (SET) pathways to generate reactive radical intermediates at ambient temperature. [16][17]

- Key Advantages:
 - Mild Conditions: Reactions are often run at room temperature, preserving sensitive functional groups.
 - Unique Reactivity: Enables transformations that are difficult or impossible via traditional two-electron pathways.
 - Improved Safety: Avoids the use of pyrophoric reagents or high pressures.
- Potential Pitfalls & Troubleshooting:
 - Substrate Compatibility: The thienopyridine nucleus itself can be redox-active. It may quench the excited state of the photocatalyst or undergo undesired side reactions. A cyclic voltammetry study of your substrate can be highly informative.
 - Catalyst Quenching: The nitrogen lone pair on the pyridine ring can potentially coordinate to and quench the photocatalyst (e.g., $\text{Ru}(\text{bpy})_3^{2+}$ or Ir complexes). Using organic dyes as photocatalysts can sometimes circumvent this issue.
 - Radical Stability: The stability of the radical intermediates formed is key. Unproductive radical pathways can lead to decomposition or complex product mixtures.

Section 6: Purification and Stability

The final steps of isolating and storing your product can be as challenging as the synthesis itself.

FAQ 6.1: My substituted thienopyridine product is poorly soluble, making purification by column chromatography difficult.

This is a common issue, as the planar, rigid structure of thienopyridines promotes aggregation and crystallization.

- Alternative Strategies:
 - Trituration: If the impurities are significantly more soluble than the product, suspending the crude material in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol), stirring vigorously, and filtering can effectively wash them away.
 - Recrystallization: This is the ideal method if a suitable solvent system can be found. Consider high-boiling solvents like DMF, DMSO, or dichlorobenzene (with appropriate safety precautions).
 - Salt Formation: If your molecule has a basic nitrogen, converting it to a hydrochloride or sulfate salt can dramatically increase its solubility in polar solvents, allowing for purification via recrystallization or even reverse-phase chromatography. The freebase can often be regenerated by basification and extraction.
 - "Catch-and-Release" Purification: If applicable, use a resin-based scavenger to bind impurities or temporarily bind the product, wash away impurities, and then cleave the product from the resin. [18]

FAQ 6.2: My purified thienopyridine appears to be degrading upon storage. What are common stability issues?

Thienopyridines, while generally stable, can be susceptible to degradation under certain conditions.

- Oxidation: The electron-rich thiophene ring can be susceptible to oxidation, especially if it bears electron-donating substituents. This can be accelerated by light and air. [19] *
Mitigation: Store samples under an inert atmosphere (argon or nitrogen) in amber vials to protect from light. Storing in a freezer (-20 °C) is also recommended.
- Hydrolysis: Ester or amide substituents on the thienopyridine core can be labile to acid or base. Ensure the final product is stored as a neutral solid, free from residual acid or base from the purification process.

References

- Roger, J., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. *Molecules*. Available at: [\[Link\]](#)
- He, R., et al. (2022). Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. *Organic Letters*. Available at: [\[Link\]](#)
- He, R., et al. (2022). Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. *Organic Letters*. Available at: [\[Link\]](#)
- He, R., et al. (2022). Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C-H Bond Functionalization and Annulation. *PubMed*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Literature on C–H activation in the fused thiophene ring. *ResearchGate*. Available at: [\[Link\]](#)
- Wang, Z., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. *Molecules*. Available at: [\[Link\]](#)
- Abdel-Wahab, B. F., et al. (1991). SYNTHESIS AND REACTIONS OF SOME THIENOPYRIDINE DERIVATIVES. *Phosphorus, Sulfur, and Silicon and the Related Elements*. Available at: [\[Link\]](#)
- Malamas, M. S., et al. (2009). Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. *The Journal of Organic Chemistry*. Available at: [\[Link\]](#)
- Rashad, A. E., et al. (2008). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. *Acta Pharmaceutica*. Available at: [\[Link\]](#)
- Krake, S., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. *ACS Central Science*. Available at: [\[Link\]](#)
- Krake, S., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. *Figshare*.

Available at: [\[Link\]](#)

- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [\[Link\]](#)
- Nguyen, T. H., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [\[Link\]](#)
- de Lera, A. R. & López, F. (2010). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. ResearchGate. Available at: [\[Link\]](#)
- Pires, M. J. D., et al. (2015). Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. European Journal of Organic Chemistry. Available at: [\[Link\]](#)
- van der Vlugt, J. I. (2022). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts. Available at: [\[Link\]](#)
- Nguyen, T. H., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [\[Link\]](#)
- Singh, P., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [\[Link\]](#)
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [\[Link\]](#)
- Narayanam, J. M. R. & Stephenson, C. R. J. (2011). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Society Reviews. Available at: [\[Link\]](#)
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. Reddit. Available at: [\[Link\]](#)
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [\[Link\]](#)
- Z. A. Litvinova, et al. (2025). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [\[Link\]](#)

- Ravelli, D., et al. (2025). Photoredox catalysis by [Ru(bpy)₃]²⁺ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. ResearchGate. Available at: [\[Link\]](#)
- Tan, X., et al. (2022). Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. Catalysts. Available at: [\[Link\]](#)
- Bakhite, E. A., et al. (2025). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. ResearchGate. Available at: [\[Link\]](#)
- Synthesis Workshop. (2021). Synthesis Workshop: Electron-primed Photoredox Catalysis with Alyah Chmiel (Episode 69). YouTube. Available at: [\[Link\]](#)
- Onajole, O. K., et al. (2013). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PLoS ONE. Available at: [\[Link\]](#)
- ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Biochemical structures of thienopyridine and nonthienopyridine antiplatelet agents. ResearchGate. Available at: [\[Link\]](#)
- Jarvis, B. & Simpson, K. (2000). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Drugs. Available at: [\[Link\]](#)
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [\[Link\]](#)
- Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Available at: [\[Link\]](#)

- Capodanno, D., et al. (2013). Thienopyridines and other ADP-receptor antagonists. Journal of Thrombosis and Haemostasis. Available at: [\[Link\]](#)
- Johnson, B. M., et al. (2015). Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes. ACS Medicinal Chemistry Letters. Available at: [\[Link\]](#)
- Hankey, G. J. & Sudlow, C. L. M. (2009). Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Cochrane Database of Systematic Reviews. Available at: [\[Link\]](#)
- PurePep. (2025). 3 Peptide Purification Bottlenecks Slowing Your Research. PurePep Blog. Available at: [\[Link\]](#)
- Angiolillo, D. J. (2009). The Evolution of Thienopyridine Therapy Clopidogrel Duration, Diabetes, and Drug-Eluting Stents. Thrombosis and Haemostasis. Available at: [\[Link\]](#)

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Sources

- [1. mdpi.com \[mdpi.com\]](#)
- [2. The thienopyridine derivatives \(platelet adenosine diphosphate receptor antagonists\), pharmacology and clinical developments - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Thienopyridines and other ADP-receptor antagonists - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Gewald reaction - Wikipedia \[en.wikipedia.org\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [7. Improved synthesis of 3-substituted-4-amino-\[3,2-c\]-thienopyridines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](#)

- [9. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [10. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [11. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [12. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [13. Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines \[ouci.dntb.gov.ua\]](https://ouci.dntb.gov.ua)
- [14. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [15. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [16. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [17. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [18. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [19. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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